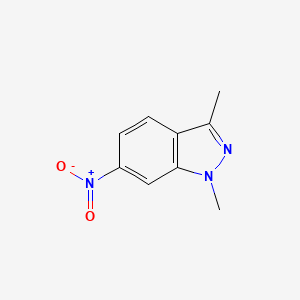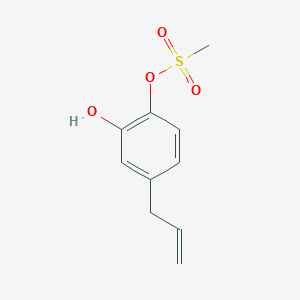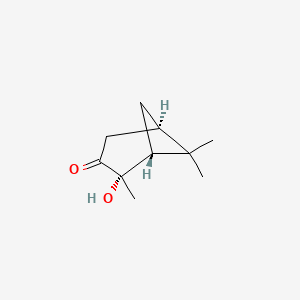
3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenecarboxylic Acid 4-(4-Chlorophenyl)cyclohexyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenecarboxylic Acid 4-(4-Chlorophenyl)cyclohexyl Ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene core substituted with chloro and ester groups, making it a valuable subject for chemical and pharmaceutical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenecarboxylic Acid 4-(4-Chlorophenyl)cyclohexyl Ester typically involves multi-step organic reactions. One common method includes the esterification of 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenecarboxylic acid with 4-(4-chlorophenyl)cyclohexanol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenecarboxylic Acid 4-(4-Chlorophenyl)cyclohexyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties and reactivity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility in chemical synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, alcohols, and substituted naphthalene compounds, each with distinct chemical and physical properties .
科学研究应用
3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenecarboxylic Acid 4-(4-Chlorophenyl)cyclohexyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenecarboxylic Acid 4-(4-Chlorophenyl)cyclohexyl Ester exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, disrupting metabolic processes in microorganisms or cancer cells. Its ability to form reactive intermediates also plays a role in its biological activity .
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: Shares the naphthalene core and undergoes similar oxidation and reduction reactions.
4-Chlorophenylcyclohexanol: Contains the 4-chlorophenyl group and is used in similar synthetic applications.
Uniqueness
What sets 3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenecarboxylic Acid 4-(4-Chlorophenyl)cyclohexyl Ester apart is its combined structural features, which confer unique reactivity and potential biological activities. Its dual functional groups (chloro and ester) make it a versatile compound in both synthetic and applied chemistry .
属性
CAS 编号 |
215672-88-1 |
|---|---|
分子式 |
C₂₃H₁₈Cl₂O₄ |
分子量 |
429.29 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(Diethylamino)-1,3-dimethyl-1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde](/img/structure/B1144420.png)
![2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid](/img/structure/B1144422.png)


